Atrasentan

Description

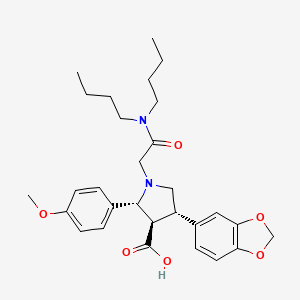

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34)/t23-,27-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTJMGVDPWRKOC-QPVYNBJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173937-91-2, 195704-72-4 | |

| Record name | Atrasentan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173937-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atrasentan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173937912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A 127722 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195704724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atrasentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06199 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATRASENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6D7VK2215 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action and Molecular Interactions of Atrasentan

Selective Endothelin A (ETA) Receptor Antagonism

Atrasentan (B1666376) functions as a selective endothelin A (ETA) receptor antagonist, meaning it specifically inhibits the actions mediated by the ETA receptor pathway.mdnovartis.comdocwirenews.comcheckrare.com. The endothelin system consists of two primary receptor subtypes: endothelin-A (ETA) and endothelin-B (ETB). While ET-1 can bind to both, it predominantly binds to ETA receptors, leading to a range of deleterious effects pathway.mdnovartis.comwjgnet.com. By selectively blocking ETA receptors, this compound aims to counteract these effects pathway.mdnovartis.com.

This compound demonstrates high potency and remarkable selectivity for the ETA receptor. It has an equilibrium dissociation constant (Ki) of 0.034 nM for the ETA receptor drugbank.comrxlist.comaacrjournals.org. This selectivity is significant, with this compound showing greater than 1800-fold selectivity for the ETA receptor compared to the endothelin type B (ETB) receptor, for which its Ki is 63.3 nM drugbank.comrxlist.comnih.govnih.gov. This high specificity for ETA receptors is crucial, as ETB receptors can mediate vasodilation and inhibit growth and inflammation through the release of nitric oxide, and their blockade might lead to undesirable effects like fluid retention wjgnet.comnih.govnephjc.comnih.govnefroldialpol.pl.

The binding characteristics of this compound are summarized in the table below:

| Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio (ETA:ETB) |

| Endothelin A (ETA) | 0.034 nM drugbank.comrxlist.comaacrjournals.org | >1800-fold drugbank.comrxlist.comnih.govnih.gov |

| Endothelin B (ETB) | 63.3 nM drugbank.comrxlist.com |

Endothelin-1 (B181129) (ET-1) signaling through ETA receptors plays a crucial role in various pathological processes. This compound inhibits the binding of ET-1 to the ETA receptor, thereby competitively blocking the downstream effects of ET-1 receptor activation pathway.mddocwirenews.comaacrjournals.org. Activation of ETA receptors by ET-1 is implicated in vasoconstriction, increased vascular resistance, sodium retention, inflammation, cellular proliferation, podocyte damage, and fibrosis pathway.mdnovartis.comwjgnet.comdrugbank.comaacrjournals.orgnefroldialpol.pl. By preventing ET-1 from binding to ETA, this compound mitigates these harmful signaling pathways pathway.mddocwirenews.comdrugbank.com. This blockade can influence cell survival and proliferation, apoptosis, invasion, metastasis, and angiogenesis by affecting various kinases and growth factors aacrjournals.org.

Downstream Cellular and Physiological Effects of ETA Receptor Blockade

The selective blockade of ETA receptors by this compound leads to a cascade of beneficial cellular and physiological effects, primarily by counteracting the pro-vasoconstrictive, pro-inflammatory, and pro-fibrotic actions of ET-1 pathway.mdnovartis.com.

One of the key physiological effects of ETA receptor blockade by this compound is the reduction of vasoconstriction and systemic and renal vascular resistance pathway.mdnovartis.com. ET-1 is a potent vasoconstrictor, and its binding to ETA receptors leads to increased vascular tone and resistance pathway.mdwjgnet.comtandfonline.com. By antagonizing ETA receptors, this compound promotes vasodilation, thereby lowering blood pressure and improving hemodynamics pathway.mdnovartis.comnih.govmdpi.com. This reduction in vasoconstriction is particularly relevant in conditions like chronic kidney disease, where ET-1-mediated vasoconstriction contributes to elevated glomerular pressure and kidney damage pathway.mdnih.govphysiology.org. Studies have shown that this compound can significantly reduce systolic and diastolic blood pressure, even in patients with cardiovascular risk and early atherosclerosis nih.gov.

This compound also modulates inflammatory processes by blocking ET-1 signaling through ETA receptors pathway.mdnovartis.com. ET-1 signaling is known to promote inflammation, and its blockade by this compound can reduce inflammatory cytokine release and extracellular matrix deposition pathway.mddrugbank.com. Preclinical models have suggested that this compound may reduce inflammation in IgA nephropathy novartis.com. In diabetic nephropathy, this compound has been shown to reduce the influx of renal macrophages and decrease plasma concentrations of inflammatory markers such as MCP-1 and soluble intracellular adhesion molecule-1 diabetesjournals.org. Furthermore, it can reduce glomerular heparanase protein expression, an enzyme involved in the breakdown of the glomerular glycocalyx, which is linked to inflammation diabetesjournals.org. This compound has been shown to reduce NF-κB signaling, a key pathway in inflammation google.com.

The attenuation of fibrotic pathways is another significant downstream effect of ETA receptor blockade by this compound pathway.mdnovartis.com. ET-1 signaling through ETA receptors contributes to fibrosis, a process characterized by excessive accumulation of extracellular matrix, leading to organ damage pathway.mdwjgnet.comdrugbank.com. By blocking this pathway, this compound can reduce extracellular matrix deposition, potentially slowing disease progression in chronic kidney disease pathway.mddrugbank.com. Studies in experimental models have demonstrated that this compound can reduce renal fibrosis and cardiac fibrosis nih.govmdpi.comphysiology.orgnih.govfrontiersin.orgcas.cz. For instance, in streptozotocin-treated Dahl salt-sensitive rats, this compound significantly reduced the degree of glomerulosclerosis and renal fibrosis physiology.org. In uremic rats, this compound improved cardiac fibrosis and blunted perivascular fibrosis nih.gov.

Preclinical Research and Translational Studies of Atrasentan

In vitro Investigations

Cellular Models of Kidney Disease

In vitro studies using cellular models have been instrumental in dissecting the direct effects of Atrasentan (B1666376) on key renal cell types implicated in the pathogenesis of kidney disease. In a model utilizing human renal proximal tubular epithelial HK-2 cells exposed to high glucose to mimic diabetic conditions, this compound demonstrated protective effects. The study revealed that high glucose conditions increased the expression of microRNA-199b-5p, which in turn suppressed the protective protein Klotho. This compound treatment counteracted this effect by down-regulating miR-199b-5p and subsequently increasing Klotho expression, which helped prevent renal tubular cell injury. nih.gov

Another study explored the effects of this compound in a diabetic milieu using a co-culture model of endothelial cells and pericytes exposed to laminar flow. nih.gov The findings from this research indicated that this compound reduced the expression of endothelial heparanase, an enzyme involved in the degradation of the glycocalyx, and increased the thickness of the glycocalyx itself. nih.gov This suggests a direct protective effect of this compound on the glomerular endothelial barrier, which is often compromised in diabetic nephropathy. nih.gov The binding of endothelin-1 (B181129) to its receptor on kidney cells is known to contribute to endothelial damage, podocyte injury, and mesangial expansion. gpnotebook.com Preclinical research suggests that this compound may also mitigate inflammation and fibrosis in the kidneys. novartis.com

Studies in Cancer Cell Lines

The endothelin axis has been implicated in cancer progression through the activation of processes such as cell proliferation, invasion, and evasion of apoptosis. nih.gov this compound has been investigated in various cancer cell lines to determine its potential as an anticancer agent. Research has shown that this compound can inhibit the proliferative effects of endothelin-1 in cancer cells. nih.gov Furthermore, it has been observed to reverse the cell survival effects mediated by endothelin-1 during chemotherapy-induced apoptosis. nih.gov

In studies involving advanced non-small cell lung cancer, this compound was evaluated in combination with standard chemotherapy agents like paclitaxel (B517696) and carboplatin (B1684641). The rationale for this combination was based on preclinical evidence suggesting antiangiogenic and proapoptotic synergy between this compound and paclitaxel. nih.gov In a human tumor xenograft model using HT29 cells, this compound was found to increase tumor perfusion. nih.gov While it did not affect tumor growth on its own, when combined with radiation therapy, it led to a modest but significant delay in tumor regrowth. nih.gov

In vivo Animal Models

Diabetic Nephropathy Models

This compound has been extensively studied in various animal models of diabetic nephropathy, demonstrating significant renoprotective effects. In a streptozotocin (B1681764) (STZ)-induced diabetic mouse model, this compound treatment was shown to improve renal function by decreasing urinary albumin/creatinine (B1669602) ratio, serum blood urea (B33335) nitrogen (BUN), and serum creatinine levels. nih.gov This study also highlighted this compound's ability to reduce apoptosis of renal tubular epithelial cells. nih.gov

Another study using STZ-induced diabetic apolipoprotein E (apoE)-deficient mice, which were fed an atherogenic diet, found that a four-week treatment with this compound reduced urinary albumin-to-creatinine ratios by approximately 26%. unitedwebnetwork.com This effect was observed without significant changes in systemic blood pressure or blood glucose levels. unitedwebnetwork.com A key finding was the restoration of the glomerular endothelial glycocalyx, with this compound increasing its coverage from about 41% in diabetic mice to 81%. unitedwebnetwork.com This was accompanied by increased renal nitric oxide concentrations and reduced glomerular heparanase expression. unitedwebnetwork.com

In STZ-induced diabetic rat models, chronic blockade of the ETA receptor with this compound has been shown to prevent the progression of renal injury. nih.gov In one such model, this compound treatment significantly increased renal blood flow by 33% and prevented elevations in filtration fraction and renal vascular resistance by 23% and 20%, respectively, without affecting the glomerular filtration rate (GFR). nih.gov Furthermore, this compound treatment was associated with a reduction in proteinuria and glomerular injury. nih.gov

Table 1: Effects of this compound in a Streptozotocin (STZ)-Induced Diabetic Rat Model

| Parameter | Control (STZ-induced) | This compound-treated (STZ-induced) | Percentage Change with this compound |

| Renal Blood Flow | Decreased | Increased by 33% | +33% |

| Filtration Fraction | Increased | Prevented elevation by 23% | -23% |

| Renal Vascular Resistance | Increased | Prevented elevation by 20% | -20% |

Glomerulonephritis Models (e.g., Anti-Thy1.1-induced)

The efficacy of this compound has also been evaluated in models of glomerulonephritis. In a well-established rat model of mesangioproliferative glomerulonephritis induced by a single injection of anti-Thy1.1 antibody, this compound demonstrated significant therapeutic effects. researchgate.netoup.com This model is characterized by initial mesangial cell lysis followed by proliferation and matrix expansion, mimicking aspects of human diseases like IgA nephropathy. nih.gov

Treatment with this compound in this model led to a substantial reduction in proteinuria. researchgate.netoup.com Histological analysis revealed that this compound significantly attenuated glomerular injury, including mesangial hypercellularity and matrix expansion. researchgate.netoup.com Furthermore, tubular injury, characterized by protein casts and tubular degeneration, was also significantly reduced with this compound treatment. oup.com

A study using quantitative image analysis in this model further detailed the positive effects of this compound. unitedwebnetwork.comasn-online.org While it did not significantly improve the decline in GFR, this compound markedly improved various urine markers, including proteinuria and the urine albumin/creatinine ratio. asn-online.org Histopathological scoring confirmed a reduction in proliferative glomerulonephritis and inflammation with this compound treatment. asn-online.org Additionally, parameters indicating podocyte effacement were improved in the this compound-treated group. asn-online.org

Table 2: Histopathological Improvements with this compound in Anti-Thy1.1-induced Glomerulonephritis Model

| Histopathological Parameter | Anti-Thy1.1 + Vehicle | Anti-Thy1.1 + this compound | Outcome with this compound |

| Proliferative Glomerulonephritis Score | Significantly higher | Improved | Reduction in severity |

| Inflammation Score | Significantly higher | Improved | Reduction in inflammation |

| Tubule Alterations | Significantly higher | Improved | Less tubular damage |

| Mean Glomerular Size | Significantly higher | Improved | Reduction in size |

| % Alpha-SMA Labelling | Significantly higher | Improved | Reduction in fibrotic markers |

Hypertensive Models

The role of this compound in hypertensive kidney disease has been investigated in models such as the Dahl salt-sensitive (DSS) rat, which develops severe hypertension and renal damage on a high-salt diet. nih.gov In this model, treatment with a moderate dose of this compound significantly attenuated proteinuria and serum creatinine levels without reducing mean arterial pressure. nih.gov This suggests a blood pressure-independent protective effect on the kidneys. nih.gov

The study also demonstrated that this compound mitigated glomerular sclerosis, interstitial fibrosis, and tubular atrophy. nih.gov In contrast, an ACE inhibitor, enalapril (B1671234), at a dose that did not significantly lower blood pressure, did not show a therapeutic effect on renal injury in these hypertensive rats. nih.gov These findings underscore the potential of ETA receptor antagonism with this compound to protect against cardio-renal damage in salt-induced hypertension, independent of its effects on blood pressure and the renin-angiotensin system. nih.gov

Cancer Xenograft Models

This compound has been evaluated in preclinical cancer research, particularly in human tumor xenograft models, to understand its effects on the tumor microenvironment. One such study utilized the HT29 human colon adenocarcinoma xenograft model in nude mice to investigate the impact of this compound on tumor perfusion and hypoxia. nih.govnih.gov

In this model, researchers observed that the administration of this compound led to a significant increase in tumor perfusion, as measured by dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI). nih.govnih.gov This enhancement of blood flow within the tumor was associated with a reduction in tumor hypoxia. nih.gov The study used hypoxia tracers, pimonidazole (B1677889) and EF5, to assess changes in oxygenation levels before and after this compound treatment. The results indicated a decreased uptake of the second hypoxia tracer (EF5) relative to the first (pimonidazole) following this compound administration, signifying improved tumor oxygenation. nih.gov

Interestingly, while this compound effectively modified the tumor microenvironment by increasing perfusion and reducing hypoxia, it did not demonstrate an independent effect on the growth of HT29 tumors. nih.gov However, when this compound was combined with radiation therapy, a modest but statistically significant increase in tumor growth delay was observed compared to radiation alone. nih.gov

| Tumor Model | Key Findings | Impact on Tumor Growth |

|---|---|---|

| HT29 human colon adenocarcinoma xenografts in nude mice | Increased tumor perfusion and reduced hypoxia. | No independent effect on tumor growth, but enhanced the efficacy of radiation therapy. nih.gov |

Studies on Cardiorenal Protection

Preclinical studies have extensively investigated the potential of this compound in providing cardiorenal protection in various animal models of kidney and cardiovascular disease.

In a study involving uremic rats (5/6 nephrectomized model), this compound demonstrated distinct effects on cardiac and renal tissues. nih.gov While it did not have an effect on renal fibrosis in this model, it significantly improved cardiac fibrosis and blunted the increase in cardiomyocyte size. nih.gov When used in combination with enalapril and paricalcitol, this compound contributed to a significant decrease in cardiomyocyte size to levels comparable to control animals. nih.gov

Research in a type 2 diabetic mouse model also highlighted the cardiorenal protective effects of this compound. mdpi.com In this model, this compound, when used as a monotherapy, did not improve diastolic dysfunction. mdpi.com However, it did not interfere with the protective effects of ramipril (B1678797) or empagliflozin (B1684318) on this parameter. mdpi.com Histological evaluation of the kidneys in these diabetic mice revealed that this compound, along with other active treatments, helped prevent fibrosis. mdpi.com The protective mechanisms are thought to involve the reduction of inflammatory and profibrotic pathways in the kidney, including the TGF-β1 and NF-κB pathways, as well as a decrease in oxidative stress. mdpi.com However, in this particular study, this compound monotherapy did not prevent podocyte loss. mdpi.com

Further preclinical evidence for the renal protective effects of this compound comes from studies in other animal models. In pigs with unilateral renovascular disease, endothelin-A (ET-A) receptor blockade, the mechanism of this compound, led to significant improvements in renal blood flow and glomerular filtration rate (GFR). nephjc.com This intervention also reversed renal microvascular rarefaction and markedly reduced renal inflammation and fibrosis. nephjc.com In a mouse model of experimental diabetic nephropathy with podocyte-specific deletion of both ET-A and ET-B receptors, the animals exhibited reduced albuminuria and were protected from podocyte loss and the development of diabetic nephropathy. nephjc.com

| Animal Model | Key Findings | Reference |

|---|---|---|

| Uremic Rats (5/6 nephrectomized) | Improved cardiac fibrosis and blunted cardiomyocyte hypertrophy. No effect on renal fibrosis. | nih.gov |

| Type 2 Diabetic Mice | Prevented renal fibrosis. Did not improve diastolic dysfunction as monotherapy. Did not prevent podocyte loss as monotherapy. | mdpi.com |

| Pigs with Unilateral Renovascular Disease (ET-A blockade) | Improved renal blood flow and GFR. Reversed renal microvascular rarefaction. Reduced renal inflammation and fibrosis. | nephjc.com |

| Mice with Experimental Diabetic Nephropathy (podocyte-specific ET-A/ET-B receptor deletion) | Reduced albuminuria and protection from podocyte loss. | nephjc.com |

Translational Implications from Preclinical Findings

The preclinical findings for this compound have significant translational implications, directly informing its clinical development for various kidney diseases. The consistent observation in multiple animal models that this compound can reduce proteinuria and protect against renal fibrosis has been a major driver for its investigation in human clinical trials. nephjc.comnovartis.com

For instance, preclinical models suggesting that this compound may reduce inflammation and fibrosis in IgA nephropathy (IgAN) have provided a strong rationale for its clinical evaluation in this patient population. novartis.com The recently reported positive results from the Phase III ALIGN study, which showed a clinically meaningful reduction in proteinuria in patients with IgAN treated with this compound, underscore the successful translation of these preclinical concepts. novartis.comnih.gov

Similarly, the extensive preclinical data demonstrating the renoprotective effects of ET-A receptor antagonism in diabetic kidney disease models laid the groundwork for large-scale clinical trials like the SONAR trial. nih.gov This trial investigated the efficacy and safety of this compound in patients with type 2 diabetes and chronic kidney disease. nih.govresearchgate.net The findings from such trials, which aim to confirm the kidney-protective benefits of this compound in humans, are a direct extension of the hypotheses generated from preclinical research.

The preclinical observation of potential cardiovascular effects, such as the improvement in cardiac fibrosis seen in uremic rats, also has important translational relevance. nih.gov While the primary focus of recent clinical development has been on renal outcomes, the potential for this compound to impact cardiovascular remodeling and function remains an area of interest. The potential for fluid retention, a known class effect of endothelin receptor antagonists, has also been a key consideration in the design of clinical trials, with strategies such as enrichment periods to identify patients who can tolerate the treatment without significant adverse effects. nih.gov

Clinical Research on Atrasentan in Renal Diseases

Diabetic Kidney Disease (DKD) / Diabetic Nephropathy

Diabetic kidney disease, also known as diabetic nephropathy, is a significant complication of diabetes and a leading cause of chronic kidney disease (CKD) and end-stage kidney disease (ESKD) worldwide nephjc.comabbvie.com. Blocking the renin-angiotensin-aldosterone system (RAAS) is a primary therapeutic intervention, but many patients still face a high risk of progression to ESKD and cardiovascular complications, especially with persistent high albuminuria nephjc.com. This unmet need led to the investigation of atrasentan (B1666376).

The Phase IIB Reducing Residual Albuminuria in Subjects With Diabetes and Nephropathy With this compound (RADAR) trial, along with an identical trial in Japan (RADAR/JAPAN), evaluated the efficacy and safety of this compound in patients with type 2 diabetes and nephropathy already receiving maximum tolerated doses of ACE inhibitors or ARBs abbvie.comnih.govresearchgate.netuu.nl.

Key findings from the 12-week RADAR studies demonstrated that this compound significantly reduced albuminuria. Specifically, doses of 0.75 mg/day and 1.25 mg/day resulted in approximately a 40% reduction in urinary albumin excretion uu.nl. The 0.75 mg dose was identified as having the best efficacy-safety balance, which informed the dosing for subsequent Phase III studies abbvie.com. A post-hoc analysis of the RADAR/JAPAN study, using a "Parameter Response Efficacy (PRE) score" algorithm, predicted renal risk reductions of 23% and 30% for the 0.75 mg/day and 1.25 mg/day doses, respectively uu.nl. When selecting patients with a greater than 30% albuminuria reduction (responders), the predicted renal outcome improved to almost a 50% risk reduction, while non-responders showed no renal benefit uu.nl.

Table 1: Key Outcomes of Phase IIB RADAR Trial (Albuminuria Reduction)

| This compound Dose | Albuminuria Reduction (approx.) | Predicted Renal Risk Reduction (Overall) | Predicted Renal Risk Reduction (>30% Albuminuria Reduction) |

| 0.75 mg/day | 40% | 23% | ~50% |

| 1.25 mg/day | 40% | 30% | ~50% |

Following the promising Phase IIB results, the large, multinational, double-blind, randomized, placebo-controlled Phase III SONAR trial (NCT01858532) was initiated to further assess the effects of this compound on renal outcomes in patients with type 2 diabetic nephropathy nephjc.comabbvie.comresearchgate.netdoi.orgrug.nlabbvie.comclinicaltrialsarena.comclinicaltrialsregister.eu. The trial aimed to determine if this compound, when added to standard of care (maximally tolerated RAAS inhibition), could safely reduce the risk of CKD progression and delay the onset of ESKD doi.orgnih.gov.

The SONAR trial incorporated a novel "enrichment-responder design" to optimize efficacy and safety by selecting patients most likely to benefit and minimize the risk of fluid retention nephjc.comresearchgate.netdoi.orgrug.nlnih.gov. The study enrolled adults aged 18–85 years with type 2 diabetes, an estimated glomerular filtration rate (eGFR) of 25–75 mL/min per 1.73 m², and a urine albumin-to-creatinine ratio (UACR) of 300–5000 mg/g nephjc.comresearchgate.netspringermedizin.ded-nb.info. Patients were required to be on a stable, maximally tolerated dose of a renin-angiotensin system (RAS) inhibitor for at least four weeks prior to the enrichment period nephjc.comdoi.org.

The enrichment period involved a 6-week open-label treatment with this compound 0.75 mg orally daily for all eligible participants nephjc.comabbvie.comresearchgate.netdoi.orgrug.nlabbvie.comnih.govnih.govspringermedizin.ded-nb.infojacc.org. The purpose was to identify "responders" who exhibited a decrease in UACR of at least 30% from baseline and did not experience substantial fluid retention (e.g., weight gain ≥3 kg or BNP increase ≥300 pg/mL) nephjc.comresearchgate.netdoi.orgrug.nlnih.govd-nb.infojacc.org. Patients who developed signs of fluid retention during this period were excluded nephjc.comjacc.org.

Out of 11,087 patients screened, 5,117 entered the enrichment period, and 4,711 completed it. Of these, 2,648 patients were identified as responders and were subsequently randomized 1:1 to receive either this compound 0.75 mg/day or placebo in the double-blind treatment period nephjc.comresearchgate.netrug.nlnih.gov. Additionally, approximately 1,020 non-responders without safety concerns were also randomized to this compound or placebo doi.orgnih.govnih.govd-nb.info. The median follow-up duration was 2.2 years nephjc.comresearchgate.netjacc.org.

The primary endpoint of the SONAR trial was a composite of doubling of serum creatinine (B1669602) (sustained for ≥30 days) or end-stage kidney disease (ESKD), defined as eGFR <15 mL/min per 1.73 m² sustained for ≥90 days, chronic dialysis for ≥90 days, kidney transplantation, or death from kidney failure nephjc.comabbvie.comresearchgate.netdoi.orgrug.nlabbvie.comnih.govanzctr.org.au.

In the intention-to-treat population of responders, 79 (6.0%) of 1325 patients in the this compound group and 105 (7.9%) of 1323 in the placebo group experienced a primary composite renal endpoint event nephjc.comresearchgate.netrug.nl. This translated to a hazard ratio (HR) of 0.65 (95% CI 0.49–0.88; p=0.0047), indicating a significant reduction in the risk of renal events with this compound nephjc.comresearchgate.netrug.nl. The annual rates were 2.8% for the this compound group and 3.7% for the placebo group nephjc.com.

Secondary endpoints included time to at least a 50% eGFR reduction and a cardiorenal composite endpoint (doubling serum creatinine, ESKD, cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke) nephjc.comabbvie.comrug.nlanzctr.org.au. Participants in the this compound group were significantly less likely to experience a decline in eGFR of at least 50% (HR=0.73) and had a significantly lower risk for the cardiorenal composite outcome (HR=0.80) compared with placebo nephjc.com.

Table 2: Primary and Key Secondary Renal Outcomes of SONAR Trial (Responders)

| Outcome | This compound (n=1325) | Placebo (n=1323) | Hazard Ratio (95% CI) | p-value |

| Primary Composite Renal Endpoint | 79 (6.0%) | 105 (7.9%) | 0.65 (0.49–0.88) | 0.0047 |

| ≥50% eGFR Reduction | Lower | Higher | 0.73 | N/A |

| Cardiorenal Composite Endpoint | Lower | Higher | 0.80 | N/A |

A post-hoc analysis of the SONAR trial examined the effects of this compound across subgroups based on baseline eGFR and UACR nih.govnih.govnih.gov. This compound consistently reduced the relative risk of the primary kidney outcome across all subgroups of baseline eGFR (e.g., <30, ≥30–45, and ≥45 mL/min per 1.73 m²) and UACR (e.g., <1000, ≥1000–3000, and ≥3000 mg/g), with no significant interaction observed (all P interaction >0.21) nih.govnih.govnih.gov.

The absolute benefit of this compound was most pronounced in patients within the highest UACR and lowest eGFR subgroups, who were at the highest baseline risk for renal events nih.govnih.govnih.gov. This suggests that while the relative risk reduction was consistent, the absolute number of events prevented was greater in those with more advanced kidney disease at baseline.

A post-hoc analysis of both the RADAR and SONAR clinical trials investigated the effect of this compound on insulin (B600854) resistance (IR), assessed by Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) nih.govspringermedizin.ded-nb.infonih.govresearchgate.netasn-online.org.

In the RADAR trial, after 12 weeks of treatment, this compound 0.75 mg/day and 1.25 mg/day showed reductions in HOMA-IR compared to placebo nih.govspringermedizin.deresearchgate.netasn-online.org. Specifically, a reduction of 19.1% (95% CI -17.4, 44.3) for 0.75 mg/day and 26.7% (95% CI -6.4, 49.5) for 1.25 mg/day was observed, although these differences did not reach statistical significance compared to placebo in this smaller trial nih.govspringermedizin.deresearchgate.net.

In the SONAR trial, during the 6-week open-label enrichment period, geometric mean HOMA-IR decreased from 6.8 units at baseline to 4.7 units after 6 weeks of this compound 0.75 mg/day (p < 0.0001) springermedizin.de. During the double-blind phase, this compound-treated patients maintained a significantly lower HOMA-IR compared to the placebo group, resulting in a between-group difference of -9.6% (95% CI -17.9, -0.6, p < 0.001) nih.govspringermedizin.deresearchgate.netasn-online.org. This effect on HOMA-IR was consistent across various subgroups, including age, sex, baseline UACR, baseline eGFR, and insulin use springermedizin.de. The effect was more pronounced in phenotypic clusters characterized by insulin resistance or deficiency, such as severe insulin-resistant diabetes (SIRD) and severe insulin-deficient diabetes (SIDD) nih.gov.

Table 3: Impact of this compound on Insulin Resistance (HOMA-IR)

| Trial | Phase | Treatment Duration | This compound Dose | HOMA-IR Change vs. Placebo (approx.) |

| RADAR | IIB | 12 weeks | 0.75 mg/day | -19.1% (not statistically significant) |

| RADAR | IIB | 12 weeks | 1.25 mg/day | -26.7% (not statistically significant) |

| SONAR | III | Enrichment Period | 0.75 mg/day | Decreased from 6.8 to 4.7 units |

| SONAR | III | Double-blind | 0.75 mg/day | -9.6% (p < 0.001) |

Phase III SONAR (Study Of Diabetic Nephropathy with this compound) Trial

IgA Nephropathy (IgAN)

This compound, a potent and selective endothelin A (ETA) receptor antagonist, has emerged as a significant therapeutic candidate in the management of IgA Nephropathy (IgAN). researchgate.netappliedclinicaltrialsonline.comnovartis.comcheckrare.com Activation of the ETA receptor is recognized as a key contributor to the pathogenesis of IgAN, driving proteinuria, kidney inflammation, and fibrosis. researchgate.netnovartis.comnih.gov By selectively blocking this receptor, this compound aims to reduce persistent proteinuria and potentially preserve kidney function in patients at risk of disease progression. researchgate.netnovartis.comcheckrare.comhcplive.com

Phase II AFFINITY Study

The AFFINITY study (NCT04573920) is a global, open-label, Phase II basket trial designed to evaluate the efficacy and safety of this compound across various proteinuric glomerular diseases, including IgAN. researchgate.netunitedwebnetwork.comdocwirenews.commedpath.comfirstwordpharma.com The IgAN cohort of this study enrolled 20 adult patients diagnosed with biopsy-proven IgAN. researchgate.netunitedwebnetwork.comdocwirenews.com Eligible participants had an estimated glomerular filtration rate (eGFR) of ≥30 mL/min/1.73 m² and a urine protein-creatinine ratio (UPCR) between 0.5 and <1.0 g/g, while receiving a maximally tolerated dose of a renin-angiotensin system (RAS) inhibitor. researchgate.netunitedwebnetwork.comdocwirenews.com Patients in this cohort received 0.75 mg of oral this compound once daily. researchgate.netdocwirenews.com The primary endpoint of the study was the change in 24-hour UPCR from baseline to Week 12. researchgate.netdocwirenews.com

Efficacy in Proteinuria Reduction

The AFFINITY study demonstrated clinically meaningful reductions in proteinuria in patients with IgAN. researchgate.nethcplive.comunitedwebnetwork.comdocwirenews.com An interim analysis revealed a 58.5% mean reduction in proteinuria at 24 weeks. researchgate.net Furthermore, at 12 weeks, treatment with this compound in addition to standard of care resulted in a greater than 43% reduction in proteinuria (24-hour UPCR). researchgate.net The reduction in 24-hour UPCR was observed as early as Week 6 and was sustained throughout the 52-week treatment period. unitedwebnetwork.comdocwirenews.com The primary efficacy analysis, utilizing mixed-model repeated measures (MMRM) modeling, showed a mean percent change from baseline to Week 12 in natural log UPCR of -48.4% (95% confidence interval: -56.4%, -39.0%), indicating a significant reduction in proteinuria. unitedwebnetwork.com

The proportion of patients achieving a UPCR of less than 0.5 g/g also increased over time:

| Timepoint | Percentage of Patients with UPCR < 0.5 g/g (N) |

| Baseline | 5% (1 of 20) docwirenews.com |

| Week 12 | 60% (12 of 20) docwirenews.com |

| Week 24 | 68% (13 of 19) docwirenews.com |

Safety and Tolerability Profile

This compound was generally well tolerated in the AFFINITY study. researchgate.nethcplive.comunitedwebnetwork.comdocwirenews.com No treatment-related serious adverse events or deaths were reported during the study. unitedwebnetwork.comdocwirenews.com One patient discontinued (B1498344) treatment at Week 13 due to a headache, which was considered to be treatment-related. unitedwebnetwork.comdocwirenews.com The study also reported no clinically meaningful mean changes from baseline in body weight, brain natriuretic peptide levels, or blood pressure. unitedwebnetwork.com

Phase III ALIGN Study (NCT04573478)

The ALIGN study is a global, randomized, multicenter, double-blind, placebo-controlled Phase III clinical trial investigating the efficacy and safety of this compound in patients with IgAN. researchgate.netappliedclinicaltrialsonline.comnovartis.comcheckrare.comnih.govmedcommshydhosting.comeuclinicaltrials.euinvestingnews.comveeva.com The trial is ongoing and compares once-daily oral this compound (0.75 mg) to placebo. researchgate.netappliedclinicaltrialsonline.comnovartis.comcheckrare.cominvestingnews.com

Study Design and Rationale

The rationale behind the ALIGN study is based on the understanding that endothelin A (ETA) receptor activation is a significant contributor to proteinuria, kidney inflammation, and fibrosis in IgAN. researchgate.netnovartis.comcheckrare.comnih.govinvestingnews.comresearchgate.net this compound, as a selective ETA receptor antagonist, is hypothesized to reduce proteinuria and preserve kidney function in this patient population. researchgate.netnovartis.comcheckrare.comnih.govinvestingnews.comresearchgate.net

The study design includes adult patients with biopsy-proven IgAN who are at risk of progressive loss of renal function. researchgate.netappliedclinicaltrialsonline.comnih.govinvestingnews.comveeva.comresearchgate.netajmc.com Key eligibility criteria for the main stratum included a total urinary protein excretion of at least 1 g per day (or ≥1.5 g/g UPCR for regulatory approval purposes) and an eGFR of at least 30 mL/min per 1.73 m². researchgate.netappliedclinicaltrialsonline.comnih.govinvestingnews.comveeva.comresearchgate.netajmc.com All participants were receiving a maximally tolerated and stable dose of a renin-angiotensin system (RAS) inhibitor as supportive care. researchgate.netinvestingnews.comveeva.comresearchgate.net An exploratory stratum was also included for patients receiving a stable dose of sodium-glucose cotransporter-2 inhibitors (SGLT2i). researchgate.netveeva.comresearchgate.net

Participants were randomized to receive either 0.75 mg of this compound or placebo orally once daily for approximately 132 weeks (2.5 years), followed by a 4-week wash-out period. researchgate.netinvestingnews.comveeva.comresearchgate.net The primary efficacy endpoint of the ALIGN study is the change in proteinuria, as measured by 24-hour urine protein-to-creatinine ratio (UPCR), from baseline to Week 36. researchgate.netcheckrare.commedcommshydhosting.comveeva.comnovartis.com Key secondary endpoints include the change in eGFR from baseline to Week 136, as well as safety and tolerability assessments. researchgate.netcheckrare.commedcommshydhosting.comveeva.comnovartis.com A total of 404 patients were randomized in the study, with 340 patients in the main stratum and 64 in the SGLT2i stratum. researchgate.net At baseline, in the main stratum, the mean age of patients was 44.7 years, 42.4% were female, the mean eGFR was 58.9 mL/min per 1.73 m², and the median UPCR was 1.4 g/g. researchgate.net

Interim Analysis Results on Proteinuria Reduction

A prespecified interim analysis of the Phase III ALIGN trial demonstrated that 36 weeks of treatment with this compound led to a statistically significant and clinically meaningful reduction in proteinuria compared to placebo. researchgate.netappliedclinicaltrialsonline.comnovartis.comcheckrare.comnih.govmedcommshydhosting.comajmc.comjournalfeed.org

Key findings from the interim analysis include:

Proteinuria Reduction: this compound resulted in a 36.1% reduction in proteinuria (measured by 24-hour UPCR) at 36 weeks when compared to placebo plus supportive care (p<0.0001). appliedclinicaltrialsonline.comnovartis.comcheckrare.commedcommshydhosting.comjournalfeed.org

Between-Group Difference: The between-group difference in urinary protein-to-creatinine ratio reduction was -36.1 percentage points (95% CI: -44.6 to -26.4; P<0.001). journalfeed.org

Onset and Consistency: This reduction in proteinuria was observed as early as Week 6 and was sustained through Week 36. checkrare.com The benefit was consistent across various patient subgroups, including age, sex, race, and baseline disease characteristics. checkrare.comhcplive.com

SGLT2i Stratum: In the exploratory stratum of patients also receiving a stable dose of SGLT2i, a 37.4% reduction in proteinuria at Week 36 was observed compared to placebo. checkrare.com

This clinically meaningful reduction in proteinuria was particularly notable given the high-risk nature of the trial population, where patients had a total urinary protein excretion of ≥1 g/day at baseline despite appropriate supportive care. appliedclinicaltrialsonline.com The trial is ongoing to further assess the longer-term efficacy of this compound in slowing the decline of eGFR, which is a key secondary outcome. appliedclinicaltrialsonline.commedcommshydhosting.com

Clinical Research on Atrasentan in Oncology

Prostate Cancer

Clinical research on Atrasentan (B1666376) in prostate cancer has primarily focused on hormone-refractory prostate cancer (HRPCa), particularly in cases where the cancer has not responded to hormone therapy. clinicaltrials.euascopubs.orgutoronto.ca

A Phase II, randomized, placebo-controlled trial involving 288 asymptomatic patients with HRPCa and metastatic disease evaluated the efficacy of this compound. The study found that in evaluable patients, median time to progression was significantly prolonged from 129 days (placebo group) to 196 days (10 mg this compound group, P = .021). For both intent-to-treat (ITT) and evaluable populations receiving 10 mg this compound, the median time to prostate-specific antigen (PSA) progression was twice that of the placebo group (155 vs. 71 days, P = .002). ascopubs.orgascopubs.org this compound also attenuated elevations in serum lactate (B86563) dehydrogenase (LDH), a marker of disease burden. ascopubs.orgascopubs.org

Preclinical data and clinical observations suggest that this compound may exhibit selective activity against prostate cancer bone metastasis. tandfonline.com

Table 1: Key Findings in Prostate Cancer Clinical Trials

| Study Type | Patient Population | Key Endpoint | This compound (10 mg) | Placebo | P-value | Citation |

| Phase II | HRPCa, metastatic (evaluable patients) | Median Time to Progression | 196 days | 129 days | 0.021 | ascopubs.orgascopubs.org |

| Phase II | HRPCa, metastatic (ITT & evaluable) | Median Time to PSA Progression | 155 days | 71 days | 0.002 | ascopubs.orgascopubs.org |

| Phase III | Nonmetastatic HRPC | Median Time to Progression | 93 days delay (overall) | - | 0.288 | nih.gov |

| Phase III | Nonmetastatic HRPC (non-US sites) | Median Time to Progression | 180 days longer | - | - | nih.gov |

Kidney Cancer (Renal Cell Carcinoma)

This compound has been investigated in patients with locally recurrent or metastatic renal cell carcinoma (RCC). A Phase II study was undertaken in patients with measurable or bone-only metastatic RCC. nih.gov Phase I studies had previously demonstrated some responses in patients with RCC. nih.gov The endothelin axis has been noted to be elevated in clear cell renal cancer. nih.gov

Brain and Central Nervous System Tumors (Malignant Glioma)

Studies have explored this compound's potential in patients with progressive or recurrent malignant glioma, including anaplastic astrocytoma, anaplastic oligodendroglioma, and glioblastoma multiforme (GBM). clinicaltrials.euclevelandclinic.orgoup.comnih.gov this compound is an oral selective endothelin-A receptor antagonist that may inhibit cell proliferation and interfere with angiogenesis during glioma growth. oup.comnih.govnih.gov

A Phase I dose-finding study in adults with recurrent malignant glioma enrolled 25 patients. Two partial responses (8%) were observed in patients with GBM at the 70 mg/day and 90 mg/day dose levels, and four patients experienced stable disease before progression. nih.govoup.com The median survival in this study was 6.0 months. nih.govnih.govoup.com

Ovarian Cancer

Research has explored this compound's use in ovarian, fallopian tube, and peritoneal cancers, often in combination with other drugs. clinicaltrials.eu The endothelin-1 (B181129)/endothelin-A receptor autocrine pathway is overexpressed in ovarian carcinoma. nih.gov

In preclinical studies using HEY ovarian carcinoma xenografts, this compound monotherapy (2 mg/kg per 24 hours) inhibited tumor growth by 65% compared to control, similar to paclitaxel (B517696). nih.gov Notably, the co-administration of this compound enhanced the efficacy of cytotoxic agents such as taxanes or platinum compounds. nih.gov When combined with paclitaxel, this compound caused a strong antitumor effect, leading to no histological evidence of tumors in four out of ten mice. nih.gov this compound also potentiated the effect of cisplatin, resulting in partial or complete tumor regression. nih.gov

Non-Small Cell Lung Cancer (NSCLC)

This compound has been investigated in advanced non-small cell lung cancer (NSCLC). A Phase I/II study assessed this compound in combination with paclitaxel and carboplatin (B1684641) as first-line therapy in chemonaive patients with stage IIIB (malignant pleural effusion) and IV NSCLC. aacrjournals.org The study's rationale included the role of the endothelin axis in tumor progression, apoptosis, and angiogenesis, the prevalent expression of ET-1 and ETAR in NSCLC, and preclinical evidence of antiangiogenic and proapoptotic synergism between this compound and paclitaxel. aacrjournals.org

In this study, the response rate was 18.2%, with a progression-free survival of 4.2 months and a median survival of 10.6 months. aacrjournals.org The 1-year survival was 43%. aacrjournals.org

Mechanism of Action in Cancer: Angiogenesis Inhibition

This compound functions as a potent, selective endothelin-A (ETA) receptor antagonist. aacrjournals.orgmedkoo.comascopubs.org The endothelin system, particularly ET-1 and its receptors (ETAR and ETBR), is implicated in neoplastic pathogenesis. aacrjournals.org ET-1 binding to the ETAR exerts pleiotropic biological effects that influence cell survival and proliferation, apoptosis, invasion, metastasis, and angiogenesis. aacrjournals.org

Specifically, ET-1 stimulates cell proliferation and inhibits apoptosis in prostate cancer cells, effects that are blocked by selective ETA-receptor antagonists like this compound. ascopubs.org ET-1 also induces vascular endothelial growth factor (VEGF) expression by increasing levels of hypoxia-inducible factor-1α (HIF-1α), thereby promoting angiogenesis. aacrjournals.orgmdpi.com By binding to the ETA receptor, this compound blocks ET-1 receptor signaling, thereby inhibiting its downstream effects, including tumor cell proliferation and angiogenesis. patsnap.commedkoo.comcancernetwork.com This mechanism of action suggests that this compound may retard cancer progression by suppressing both tumor cell growth and neovascularization. medkoo.commdpi.com

Table 2: Mechanism of Action of this compound

| Target Receptor | Primary Action | Downstream Effects Blocked | Impact on Cancer | Citation |

| Endothelin A (ETA) Receptor | Selective Antagonism | ET-1 induced cell proliferation | Inhibition of tumor growth | aacrjournals.orgpatsnap.commedkoo.comcancer.govcancernetwork.com |

| ET-1 induced angiogenesis | Suppression of new blood vessel formation | aacrjournals.orgpatsnap.commedkoo.comcancer.govcancernetwork.com | ||

| ET-1 induced apoptosis inhibition | Promotion of tumor cell apoptosis | aacrjournals.orgnih.gov | ||

| ET-1 induced invasion and metastasis | Potential reduction of spread | aacrjournals.org |

Combination Therapies Involving Atrasentan

Renin-Angiotensin System (RAS) Inhibitors (ACE inhibitors / ARBs)

Combination therapy with Atrasentan (B1666376) and renin-angiotensin system (RAS) inhibitors, such as angiotensin-converting enzyme (ACE) inhibitors or angiotensin receptor blockers (ARBs), has been investigated for its potential to offer greater renal protection than either agent alone. Despite the proven benefits of RAS inhibitors in reducing cardiovascular and renal risk in patients with diabetic nephropathy, a significant residual risk often remains.

Clinical studies have shown that the addition of this compound to a stable background therapy of RAS inhibitors can lead to a significant reduction in albuminuria, a key marker of kidney damage. In a randomized, double-blind, placebo-controlled trial, this compound at a dose of 0.75 mg/day reduced albuminuria by 36% in patients with type 2 diabetic nephropathy who were already receiving the maximum tolerated labeled dose of an ACE inhibitor or ARB. This albuminuria-lowering effect was accompanied by a mild blood pressure-lowering effect and improvements in lipid profiles.

Preclinical studies in uremic rats have also explored the combination of this compound with an ACE inhibitor (enalapril) and a vitamin D receptor activator. While this triple combination provided positive effects on cardiac remodeling, it did not offer further protective effects on blood pressure, proteinuria, or renal histology beyond what was observed with enalapril (B1671234) and/or the vitamin D receptor activator alone.

The ongoing ALIGN Phase III clinical trial is further evaluating the efficacy and safety of this compound in patients with IgA nephropathy who are at risk of progressive loss of kidney function, with many participants receiving optimized RAS inhibitor treatment as supportive care.

| Study | Patient Population | Intervention | Key Findings |

|---|---|---|---|

| Randomized, double-blind, placebo-controlled trial | Type 2 diabetic nephropathy on stable RAS inhibitor therapy | This compound (0.75 mg/d or 1.25 mg/d) or placebo | 0.75 mg/d this compound lowered albuminuria by 36% with manageable side effects. |

| ALIGN Phase III Trial | IgA nephropathy at risk of progressive loss of kidney function | This compound (0.75 mg) or placebo on top of optimized RAS inhibitor treatment | Ongoing, evaluating change in proteinuria and kidney function. |

Sodium-Glucose Co-transporter 2 (SGLT2) Inhibitors

The combination of this compound with sodium-glucose co-transporter 2 (SGLT2) inhibitors represents a novel approach to treating chronic kidney disease, particularly IgA nephropathy (IgAN). SGLT2 inhibitors have demonstrated significant renal and cardiovascular benefits, and their mechanism of action is thought to be complementary to that of endothelin receptor antagonists like this compound.

The ongoing ASSIST study, a Phase 2 clinical trial, is specifically designed to evaluate the safety and efficacy of this compound in combination with an SGLT2 inhibitor in adults with IgAN. The study aims to determine if this combination therapy can safely reduce proteinuria and slow the progression of kidney disease. Participants in this study are required to be on a stable and maximum tolerated dose of an ACE inhibitor or ARB, highlighting a multi-faceted treatment approach.

Furthermore, the ALIGN Phase III study has enrolled an additional cohort of patients receiving a stable dose of an SGLT2 inhibitor to explore the effects of this compound in this specific patient population. A post hoc analysis of the SONAR trial, which included a small number of patients on both this compound and an SGLT2 inhibitor, suggested that the combination could lead to a further decrease in albuminuria and a reduction in body weight, a surrogate for fluid retention.

Preclinical studies in a mouse model of type 2 diabetic kidney disease have also investigated the combination of this compound with the SGLT2 inhibitor dapagliflozin. While this dual therapy did not show improvements in albuminuria, glomerular filtration rate, kidney inflammation, or fibrosis, it did ameliorate glomerulosclerosis and podocyte injury.

| Study | Patient Population | Intervention | Primary Objective |

|---|---|---|---|

| ASSIST Study (Phase 2) | Adults with IgA nephropathy | This compound in combination with an SGLT2 inhibitor | Evaluate the safety and tolerance of the combination in reducing proteinuria and slowing kidney disease progression. |

| ALIGN Study (Phase 3) | Adults with IgA nephropathy | A cohort receiving this compound in combination with a stable dose of an SGLT2 inhibitor | Evaluate the change in proteinuria and kidney function. |

Chemotherapeutic Agents in Oncology (e.g., Docetaxel (B913), Paclitaxel (B517696), Carboplatin (B1684641), Doxil)

In the field of oncology, this compound has been investigated as an adjunct to standard chemotherapy regimens for various cancers, with the rationale that blocking the endothelin-A receptor may inhibit tumor growth, progression, and resistance to treatment.

Non-Small Cell Lung Cancer: A Phase I/II study assessed the safety and efficacy of this compound in combination with paclitaxel and carboplatin as a first-line therapy for advanced non-small cell lung cancer. The combination was found to be safe and well-tolerated, with no significant pharmacokinetic interaction between this compound and paclitaxel. The efficacy and survival outcomes were comparable to those observed in studies of chemotherapy alone.

Ovarian Cancer: In a Phase 1/2 study, this compound was combined with pegylated liposomal doxorubicin (Doxil) in patients with platinum-resistant recurrent ovarian cancer. The rationale for this combination was based on in vitro studies showing that endothelin-1 (B181129) can confer resistance to anthracycline-containing chemotherapy. The study found that this compound could be safely administered in combination with Doxil.

| Cancer Type | Chemotherapeutic Agent(s) | Study Phase | Key Outcome |

|---|---|---|---|

| Metastatic Castration-Resistant Prostate Cancer | Docetaxel | I-II | Determined maximum tolerated dose of docetaxel. |

| Metastatic Castration-Resistant Prostate Cancer | Docetaxel and Prednisone | III (SWOG S0421) | No improvement in overall or progression-free survival. |

| Advanced Non-Small Cell Lung Cancer | Paclitaxel and Carboplatin | I/II | Combination was safe and well-tolerated; efficacy comparable to chemotherapy alone. |

| Platinum-Resistant Recurrent Ovarian Cancer | Pegylated Liposomal Doxorubicin (Doxil) | 1/2 | This compound could be safely administered with Doxil. |

Vitamin D Receptor Activators (e.g., Paricalcitol)

The combination of this compound with vitamin D receptor activators, such as paricalcitol, has been explored in preclinical models of chronic kidney disease. Vitamin D receptor activators are known to have protective effects on the kidney, including anti-inflammatory properties and the ability to decrease proteinuria.

In a study using a uremic rat model, the effects of a triple combination therapy of this compound, enalapril (an ACE inhibitor), and paricalcitol were examined. The results showed that while the individual treatments blunted the increase in cardiomyocyte size, the combined treatment additively decreased it to normal levels. This suggests a positive effect on cardiac remodeling. However, the combination therapy did not provide additional benefits in terms of blood pressure reduction, proteinuria, or renal histology compared to enalapril and/or paricalcitol alone. The protective effects on these renal parameters were primarily attributed to enalapril and paricalcitol.

Further research is warranted to fully understand the potential benefits and mechanisms of combining this compound with vitamin D receptor activators in the management of chronic kidney disease and its cardiovascular complications.

| Study Model | Intervention | Key Findings |

|---|---|---|

| Uremic rats | This compound, Enalapril, and Paricalcitol (individual and combined) | Combined treatment had positive effects on cardiac remodeling but no additional renal benefits over Enalapril and/or Paricalcitol alone. |

Adverse Events and Safety Profile of Atrasentan in Clinical Trials

Common Adverse Events

Common adverse events observed with atrasentan (B1666376) in clinical trials include headache, rhinitis (nasal congestion), and peripheral edema. pathway.mdnih.govtaylorandfrancis.comaacrjournals.orgahajournals.orgnih.govnovartis.comahajournals.orgcda-amc.ca In the Phase III ALIGN study, which evaluated this compound in patients with IgA nephropathy, adverse events reported in 2% or greater of patients and occurring more frequently with this compound than with placebo included peripheral edema, anemia, and liver transaminase elevation. novartis.comcheckrare.comajmc.com

Data from a Phase I study involving patients with refractory malignancies indicated that the most frequent drug-related adverse events were headache, rhinitis, and peripheral edema. These events were generally mild to moderate in severity and proved reversible upon discontinuation of treatment. aacrjournals.org

Table 1: Common Adverse Events in a Phase I Study of this compound (≥10% Incidence, Possibly/Probably Drug-Related)

| Adverse Event | Incidence (% of Patients) aacrjournals.org |

| Headache | 60 |

| Rhinitis | 49 |

| Peripheral Edema | 31 |

Headache

Headache is a frequently reported adverse event associated with this compound. pathway.mdnih.govtaylorandfrancis.comaacrjournals.orgahajournals.orgnih.govahajournals.orgcda-amc.ca In a Phase I study, headache was reported by 60% of subjects and was considered possibly or probably related to the study drug. aacrjournals.org In healthy volunteers, headache was a dose-limiting factor at 30 mg. nih.gov Another study investigating this compound in patients with cardiovascular risk and early atherosclerosis noted a higher incidence of headache in the this compound group during the first month of treatment, although rates became comparable to placebo in subsequent follow-up. ahajournals.org In the AFFINITY study, one instance of headache led to study drug discontinuation. unitedwebnetwork.com

Rhinitis

Rhinitis, or nasal stuffiness, is another common adverse event linked to this compound. pathway.mdnih.govtaylorandfrancis.comaacrjournals.orgahajournals.orgnih.govahajournals.orgcda-amc.ca In a Phase I study, rhinitis was reported by 49% of patients and was considered possibly or probably related to the drug. aacrjournals.org One study observed that nasal stuffiness commonly occurred within the first week of this compound initiation and persisted throughout the study period. ahajournals.org

Peripheral Edema

Peripheral edema is a notable and common adverse event associated with this compound, reflecting its vasodilatory properties and the known effects of endothelin receptor antagonists. pathway.mdnih.govtaylorandfrancis.comaacrjournals.orgahajournals.orgnih.govnovartis.comahajournals.orgcda-amc.cacheckrare.comajmc.comrxlist.comnephjc.com In the ALIGN study, peripheral edema was among the most common adverse reactions, reported in 11.2% of patients receiving this compound compared to 8.2% in the placebo group, although it did not lead to study discontinuation. rxlist.comappliedclinicaltrialsonline.com In the SONAR trial, despite an enrichment design aimed at excluding patients prone to fluid retention, fluid retention-related adverse events were more frequent in the this compound group (36.6%) compared to the placebo group (32.3%). nephjc.comjacc.org A Phase I study reported peripheral edema in 31% of subjects, with the event considered possibly or probably related to the drug. aacrjournals.org While a study involving patients with type 2 diabetic nephropathy did not observe fluid retention in the low-dose (0.75 mg/day) group, the higher dose (1.25 mg/day) was associated with a significant increase in body weight, presumed to be fluid-related. taylorandfrancis.comnephjc.com

Renal-Related Adverse Events

This compound is primarily developed for its beneficial effects on renal outcomes, such as reducing proteinuria and slowing the progression of chronic kidney disease. pathway.mdnovartis.comcheckrare.comajmc.comappliedclinicaltrialsonline.comjacc.orgnih.govrug.nlnovartis.comnih.govresearchgate.netjacc.orgresearchgate.net However, certain systemic adverse events observed in clinical trials, particularly in kidney disease populations, can be considered renal-related in their context. Anemia was reported as a common adverse event in the ALIGN study, occurring in 2% or more of patients and more frequently with this compound than with placebo. novartis.comcheckrare.comajmc.comrxlist.com Similarly, in the SONAR trial, anemia was more frequent in the this compound group. nephjc.comrug.nlresearchgate.netresearchgate.net Liver transaminase elevation was also reported in the ALIGN study as an adverse event occurring in ≥2% of this compound-treated patients and more frequently than placebo. novartis.comcheckrare.comajmc.com

Cardiovascular Considerations

The use of endothelin receptor antagonists (ERAs), including this compound, has been associated with cardiovascular considerations, particularly concerning fluid retention and the risk of heart failure. taylorandfrancis.comnephjc.comjacc.orgnih.govnih.govjacc.orgresearchgate.net Earlier, less selective ERAs, such as avosentan, were discontinued (B1498344) in clinical trials due to an increased incidence of heart failure. taylorandfrancis.comnephjc.comnephjc.com

Fluid Retention and Heart Failure Risk

Fluid retention is a recognized side effect of ERAs, which can potentially lead to edema and an increased risk of heart failure. taylorandfrancis.comnephjc.comjacc.orgnih.govnih.govjacc.orgresearchgate.net To mitigate this risk, the SONAR trial incorporated an enrichment period where patients with significant weight gain or elevated B-type natriuretic peptide (BNP) levels were excluded before randomization. nephjc.comjacc.orgnih.govrug.nlnih.govjacc.orgclinicaltrialsregister.eu Despite these precautionary measures, the proportion of fluid retention-related adverse events remained higher in the this compound group (36.6%) compared to the placebo group (32.3%) in the SONAR trial. nephjc.comjacc.org

Hospital admission for heart failure was numerically higher in the this compound group in the SONAR trial (3.5%) compared to the placebo group (2.6%), although this difference did not reach statistical significance (Hazard Ratio [HR] 1.33; 95% Confidence Interval [CI] 0.85–2.07; p=0.208). nephjc.comrug.nlresearchgate.netjacc.orgresearchgate.net A post-hoc analysis of the SONAR trial further indicated a higher risk of heart failure hospitalization in the this compound group (HR 1.39; 95% CI 0.97 to 1.99), with the risk being consistent across various subgroups of baseline estimated glomerular filtration rate (eGFR) and urinary albumin-creatinine ratio (UACR), though it also did not achieve statistical significance (P=0.07). nih.govjacc.org The ALIGN study similarly reported fluid retention in 11.2% of this compound patients versus 8.2% of placebo patients. appliedclinicaltrialsonline.com

Table 2: Incidence of Fluid Retention and Heart Failure Hospitalization in the SONAR Trial

| Adverse Event | This compound Group (%) nephjc.comjacc.orgresearchgate.net | Placebo Group (%) nephjc.comjacc.orgresearchgate.net |

| Fluid Retention-Related AEs | 36.6 | 32.3 |

| Hospital Admission for Heart Failure | 3.5 | 2.6 |

Pharmacokinetics and Pharmacodynamics of Atrasentan

Absorption and Time to Peak Plasma Concentration

Atrasentan (B1666376) is rapidly absorbed following oral administration. nih.govnih.gov In clinical studies involving patients with refractory malignancies and adenocarcinomas, the time to reach maximum observed plasma concentration (Tmax) was consistently short. One study reported a mean Tmax of approximately 0.9 hours. nih.govaacrjournals.org Another study observed a mean Tmax ranging from 0.3 to 1.7 hours. nih.govaacrjournals.orgscilit.com Similarly, a separate investigation in cancer patients noted a Tmax of about 1.5 hours. nih.govascopubs.org In healthy volunteers, the time to peak plasma concentration was approximately 0.5 hours. drugbank.com

After reaching peak levels, plasma concentrations of this compound have been observed to decline in a biexponential manner. aacrjournals.orgaacrjournals.orgovid.com

Interactive Data Table: this compound Time to Peak Plasma Concentration (Tmax)

| Patient Population | Mean Tmax (hours) | Source |

|---|---|---|

| Refractory Adenocarcinoma Patients | 0.9 | nih.govaacrjournals.org |

| Cancer Patients | 1.5 | nih.govascopubs.org |

| Refractory Malignancy Patients | 0.3 - 1.7 | nih.govaacrjournals.orgscilit.com |

| Healthy Volunteers | 0.5 | drugbank.com |

Elimination Half-life

The elimination half-life of this compound is suitable for once-daily administration. nih.govaacrjournals.org Studies have reported a terminal phase half-life averaging approximately 21 hours. aacrjournals.orgovid.com Other research in cancer patients has indicated a terminal elimination half-life of about 24 hours nih.govascopubs.org and another averaging 26 hours. nih.govaacrjournals.org DrugBank Online reports an effective half-life of approximately 24 to 41 hours. drugbank.com This extended half-life allows for the maintenance of steady drug concentrations in the bloodstream with a once-daily regimen.

Steady-State Plasma Concentrations

With once-daily dosing, steady-state plasma concentrations of this compound are typically achieved within 4 to 7 days. nih.govascopubs.orgovid.com This is consistent with the drug's elimination half-life of approximately 21-24 hours, as steady state is generally reached after about five half-lives. aacrjournals.org Upon reaching steady state, plasma concentrations on day 28 were observed to be about double the levels seen on day 1. aacrjournals.org

In a study involving patients with type 2 diabetes and chronic kidney disease receiving a 0.75 mg daily dose, the mean trough concentration of this compound was 1.61 ng/mL. au.dk Another study reported mean trough concentrations at week 2 of 1.7 ng/mL for a 0.75 mg dose and 3.4 ng/mL for a 1.25 mg dose. nih.gov

Dose-Proportionality

The pharmacokinetics of this compound have been shown to be linear and dose-proportional across a range of doses. nih.govaacrjournals.org In one study, this dose proportionality was observed over a range of 2.5–95 mg/day. aacrjournals.org Another study confirmed dose-proportional pharmacokinetics across a 10- to 75-mg dose range. nih.govascopubs.org This linearity indicates that as the dose of this compound is increased, the resulting plasma concentration and total exposure (Area Under the Curve, or AUC) increase proportionally. aacrjournals.org

Specifically, dose-normalized AUC did not significantly vary with the dose on either the first day or day 28 of treatment. aacrjournals.org Mean minimum concentrations (Cmin) on day 28 also increased in a manner roughly proportional to the dose, particularly in the 2.5–45 mg range. aacrjournals.org

Influence of this compound on Other Drug Pharmacokinetics (e.g., Paclitaxel)

The potential for this compound to interact with other drugs has been a subject of clinical investigation. One area of focus has been its co-administration with the chemotherapy agent Paclitaxel (B517696).

In a study involving patients with advanced non-small cell lung cancer, the administration of this compound did not significantly alter the pharmacokinetics of Paclitaxel. nih.gov The mean clearance of Paclitaxel was measured before and after the introduction of this compound, and no significant change was detected (21.2 L/h pre-Atrasentan vs. 21.3 L/h post-Atrasentan). nih.gov

Conversely, another study in men with hormone-refractory prostate cancer found that the systemic clearance of docetaxel (B913) increased by approximately 21% when given concomitantly with this compound. nih.gov However, the pharmacokinetics of this compound did not appear to be influenced by the administration of docetaxel. nih.gov

Pharmacodynamic Markers (e.g., BNP)

Pharmacodynamic markers are used to assess the physiological effect of a drug on the body. For this compound, B-type natriuretic peptide (BNP), a hormone involved in fluid and electrolyte balance, has been identified as a relevant marker. jacc.orgnih.gov

In the SONAR trial, which investigated this compound in patients with type 2 diabetes and chronic kidney disease, changes in BNP levels were monitored. nih.gov It was observed that both baseline BNP levels and early increases in BNP in response to this compound treatment were associated with the risk of hospitalization for heart failure. nih.govresearchgate.net This highlights the role of BNP as a pharmacodynamic marker for monitoring the effects of this compound, particularly concerning fluid retention. jacc.orgnih.gov

Regulatory Aspects and Clinical Adoption

Accelerated Approval for IgA Nephropathy

Atrasentan (B1666376), marketed under the brand name Vanrafia, received accelerated approval from the U.S. Food and Drug Administration (FDA) on April 2 or 3, 2025. This approval is specifically for the reduction of proteinuria in adults diagnosed with primary IgA nephropathy who are at risk of rapid disease progression, generally defined by a urine protein-to-creatinine ratio (UPCR) of ≥1.5 g/g. ajmc.comnovartis.comdocwirenews.commedpagetoday.comajmc.comhcplive.compharmacytimes.comwikipedia.orgnovartis.comconexiant.comreliasmedia.comprnewswire.comfda.govfda.gov this compound stands as the first and only selective endothelin A receptor antagonist to receive such an approval for this indication. ajmc.comnovartis.comhcplive.com

The accelerated approval was primarily based on a prespecified interim analysis of the pivotal Phase III ALIGN study (NCT04573478). ajmc.comnovartis.comdocwirenews.comajmc.comhcplive.comnovartis.comconexiant.comprnewswire.comcheckrare.comnovartis.comclinicaltrialsarena.comglobenewswire.com The ALIGN study demonstrated a statistically significant reduction in proteinuria in patients treated with this compound. Specifically, patients receiving this compound experienced a 36.1% reduction in proteinuria (as measured by 24-hour UPCR) at 36 weeks compared to placebo. ajmc.comnovartis.comdocwirenews.commedpagetoday.comhcplive.compharmacytimes.comnovartis.comconexiant.comreliasmedia.comprnewswire.comcheckrare.comnovartis.comclinicaltrialsarena.comglobenewswire.comreachmd.combiospace.com This beneficial effect was observed as early as six weeks into treatment and was sustained through 36 weeks. ajmc.comconexiant.comprnewswire.comcheckrare.combiospace.com Notably, the proteinuria reduction was consistent across various patient subgroups, including those concomitantly receiving sodium-glucose co-transporter-2 (SGLT2) inhibitors, where a 37.4% reduction was observed. ajmc.commedpagetoday.comcheckrare.com Proteinuria reduction is recognized by regulatory authorities as a surrogate marker that correlates with delaying the progression to kidney failure, thereby supporting accelerated regulatory approvals for new therapies in IgAN. novartis.comglobenewswire.comnih.gov

Table 1: Key Proteinuria Reduction Data from the ALIGN Study (Week 36)

| Treatment Group | Proteinuria Reduction (UPCR) | Statistical Significance (p-value) |

| This compound | 36.1% | <0.0001 |

| Placebo | - | - |

| This compound + SGLT2i | 37.4% | - |

Regulatory Pathways and Requirements for Confirmatory Trials

As an accelerated approval, the continued market authorization of this compound is contingent upon the verification of clinical benefit through a confirmatory clinical trial. novartis.comnovartis.comconexiant.comreliasmedia.comfda.govfda.gov The ongoing Phase III ALIGN study is designed to fulfill this requirement by evaluating whether this compound effectively slows the decline in kidney function, as measured by estimated glomerular filtration rate (eGFR), at week 136. novartis.commedpagetoday.comhcplive.comnovartis.comconexiant.comprnewswire.comfda.govclinicaltrialsarena.com Data regarding eGFR from the complete ALIGN study are anticipated in 2026 and are intended to support traditional FDA approval. novartis.commedpagetoday.comhcplive.comnovartis.comprnewswire.com Novartis, the manufacturer, is obligated to submit information pertaining to this confirmatory trial as part of its annual reporting requirements until the FDA confirms the fulfillment of the study condition. fda.gov Furthermore, post-marketing requirements include the development of an age-appropriate formulation of this compound for pediatric patients (ages 2 to less than 18 years) and the conduct of efficacy, pharmacokinetic, safety, and tolerability studies in this younger population, with efficacy outcomes based on proteinuria effects. fda.gov

Integration into Existing Treatment Paradigms

This compound is positioned as a once-daily, non-steroidal oral treatment designed for seamless integration into existing supportive care regimens for IgAN. ajmc.comnovartis.commedpagetoday.comhcplive.comnovartis.comprnewswire.comcheckrare.com Standard supportive care typically involves the use of a maximally tolerated dose of a renin-angiotensin system (RAS) inhibitor, which may or may not be combined with a sodium-glucose co-transporter-2 (SGLT2) inhibitor. novartis.comhcplive.comnovartis.comreliasmedia.comprnewswire.com The introduction of this compound offers a new therapeutic option that can be added to these foundational therapies. ajmc.comnovartis.commedpagetoday.comhcplive.comnovartis.comprnewswire.com

The evolving treatment paradigm for IgAN has seen the emergence of targeted, mechanism-based therapies, moving beyond traditional generalized immunosuppression. reachmd.comnih.govfrontiersin.orgresearchgate.net While angiotensin-converting enzyme inhibitors (ACEi)/angiotensin receptor blockers (ARBs) and SGLT2 inhibitors remain cornerstone therapies, newer agents like this compound are often positioned as third- or fourth-line treatments, addressing the persistent unmet need for effective proteinuria reduction in a significant proportion of IgAN patients. spherixglobalinsights.com

Risk Evaluation and Mitigation Strategies (REMS)